molecular formula C6H7N3O4 B454676 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 3920-41-0

1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B454676
CAS No.: 3920-41-0
M. Wt: 185.14g/mol
InChI Key: MPGVPPJLEAXGNP-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 3920-41-0) is a high-purity chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . This compound serves as a valuable pyrazole-based building block in medicinal chemistry and organic synthesis. The nitro and carboxylic acid functional groups on the heterocyclic pyrazole core make it a versatile intermediate for constructing more complex molecules. Researchers utilize this and similar pyrazole carboxylic acids as key precursors in life science research, particularly for the development of novel biologically active compounds . It has a melting point of 153-155 °C . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,5-dimethyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-3-5(9(12)13)4(6(10)11)7-8(3)2/h1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGVPPJLEAXGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-41-0
Record name 3920-41-0
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Preparation Methods

One-Pot Alkylation-Nitration

A patent-described method combines methylation and nitration in a sequential one-pot process:

  • React 5-methylpyrazole-3-carboxylate with DMC/K₂CO₃ at 120°C (12 h)

  • Directly add HNO₃/H₂SO₄ at 0°C without intermediate isolation
    This approach reduces purification steps but achieves lower overall yield (42%) due to incompatibility between basic alkylation conditions and acidic nitration media.

Solid-State Proton Transfer (SSPT)

Crystallographic studies reveal that 1,5-dimethyl-4-nitropyrazole-3-carboxylic acid forms dimeric structures via O–H···N hydrogen bonds (2.58 Å). This SSPT phenomenon stabilizes the crystalline product, enabling direct isolation from non-polar solvents like dichloroethane.

Challenges and Optimization Strategies

  • Regiochemical Control : Competing nitration at position 5 can occur if reaction temperatures exceed 25°C. Maintaining strict temp control (±2°C) via cryostatic baths minimizes this side reaction.

  • Ester Hydrolysis : Over-hydrolysis leading to decarboxylation is mitigated by using mild bases (KOH vs. NaOH) and avoiding prolonged heating.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) effectively separates nitro isomers, but recrystallization from toluene/hexane (1:3) provides higher recovery of the pure acid .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Similarity Index*
This compound 1-Me, 5-Me, 4-NO₂, 3-COOH C₇H₇N₃O₄ Nitro, carboxylic acid
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate 1-Me, 4-NO₂, 3-COOCH₃ C₆H₇N₃O₄ Nitro, methyl ester 0.94
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid 1-Me, 3-Me, 5-Me, 4-COOH C₇H₁₀N₂O₂ Carboxylic acid 0.83
5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid 5-iPr, 4-NO₂, 3-COOH C₇H₉N₃O₄ Nitro, carboxylic acid 0.82
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 5-Ph, 4-COOH C₁₆H₁₂N₂O₂ Carboxylic acid 0.85

Key Observations:

  • Electron-Withdrawing Effects: The nitro group in the target compound enhances acidity at the carboxylic acid position compared to non-nitro analogs like 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid .
  • Steric and Solubility Differences: Methyl ester derivatives (e.g., Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate) exhibit higher lipophilicity than the carboxylic acid form, impacting solubility and bioavailability .
  • Substituent Position Sensitivity: The 1,5-dimethyl configuration in the target compound contrasts with 1,3,5-trimethyl analogs, where additional methyl groups may hinder crystallization or intermolecular interactions .

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) LogP* (Calculated) Solubility (mg/mL) Bioactivity Notes
This compound ~1.2 Low (aqueous) Potential kinase inhibition
5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid ~2.1 Moderate (DMSO) Antibacterial activity
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid 160–162 0.8 High (aqueous) Enzyme inhibition
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide 133–135 3.5 Low (aqueous) Anticancer potential

Notes:

  • The nitro group reduces aqueous solubility compared to non-nitro analogs but may enhance binding to hydrophobic enzyme pockets .
  • Methyl groups at positions 1 and 5 likely improve metabolic stability relative to phenyl-substituted derivatives (e.g., 1,5-diphenyl analogs) .

Biological Activity

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (DMNPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₆H₇N₃O₄
  • Molecular Weight : 185.14 g/mol
  • CAS Number : 3920-41-0
  • Functional Groups : Contains a nitro group (NO2-NO_2), two methyl groups (CH3-CH_3), and a carboxylic acid group (COOH-COOH).

Synthesis

The synthesis of DMNPC typically involves the cyclization of precursors such as 3,5-dimethyl-1H-pyrazole with nitric acid for nitro group introduction, followed by carboxylation processes. This multi-step synthesis can be optimized for industrial production using automated reactors and continuous flow systems to enhance efficiency .

DMNPC exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor due to structural similarities with other biologically active pyrazoles. The nitro group can participate in redox reactions, while the carboxylic acid can form hydrogen bonds with biological macromolecules .
  • Antimicrobial Properties : Studies have indicated that DMNPC may possess antimicrobial activity, making it a candidate for further exploration in drug development .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in treating various inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of DMNPC:

  • Anti-inflammatory Activity :
    • A study demonstrated that DMNPC exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses .
    • In vivo tests showed a reduction in edema formation in animal models treated with DMNPC compared to controls.
  • Antimicrobial Activity :
    • Research indicated that DMNPC displayed inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .
    • The compound's effectiveness was evaluated using standard antimicrobial susceptibility testing methods.
  • Cytotoxicity Against Cancer Cell Lines :
    • DMNPC was tested against several cancer cell lines (e.g., MCF7, A549), showing cytotoxic effects with IC50 values ranging from 10 µM to 30 µM, indicating its potential as an anticancer agent .
    • Table 1 summarizes the cytotoxic effects observed in different studies.
Cell LineIC50 (µM)Reference
MCF712.50
A54926.00
Hep-23.25

Q & A

Q. What are the common synthetic routes for 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves functionalization of pyrazole precursors through nitration and carboxylation. A general approach includes:

Ester Hydrolysis : Starting from ester derivatives (e.g., methyl or ethyl esters), hydrolysis with aqueous NaOH (10%) in ethanol at 60°C for 4 hours yields the carboxylic acid .

Nitration : Introduction of the nitro group at the 4-position can be achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .

Purification : Acidification with HCl precipitates the product, followed by recrystallization from ethanol/water.

Q. Key Conditions :

  • Temperature control during nitration to prevent side reactions.
  • Use of inert atmospheres for moisture-sensitive intermediates.

Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

Methodological Answer: Structural confirmation relies on a combination of techniques:

NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., methyl groups at 1- and 5-positions, nitro group at 4-position). For example, methyl protons appear as singlets near δ 2.25 ppm .

X-ray Crystallography : Determines bond angles and dihedral angles (e.g., C7—N1—N2—C9 torsion angle: 179.71°) to confirm regiochemistry and planarity .

Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks) .

Q. Table 1: Representative Characterization Data

TechniqueKey ObservationsReference
1H^1H NMRδ 2.25 (s, 3H, CH3_3)
X-rayC15—O1 bond length: 1.387 Å
ESI-MS[M+H]+^+: 309.1

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C to prevent decomposition. Avoid exposure to moisture .
  • Handling : Use respiratory protection (N95 masks), nitrile gloves, and eye protection. Work in a fume hood due to potential release of nitrogen oxides upon decomposition .
  • Stability : Stable under inert atmospheres (N2\/Ar _2 \/ Ar). Incompatible with strong oxidizers; monitor for color changes (indicative of nitro group reduction) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address challenges like low yields or impurity formation?

Methodological Answer:

  • Low Yields : Optimize nitration by using acetic anhydride as a solvent to enhance regioselectivity .
  • Impurities : Employ column chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column, methanol/water) for purification .
  • Reaction Monitoring : Use TLC (UV detection) or in-situ IR to track nitro group incorporation.

Q. Table 2: Optimization Parameters

ParameterOptimal ConditionReference
Nitration solventAcetic anhydride
Purification methodSilica gel chromatography
Reaction time (hydrolysis)4 hours at 60°C

Q. What strategies are recommended for resolving contradictions in spectral data or biological activity results across different studies?

Methodological Answer:

  • Spectral Discrepancies :
    • Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) on NMR shifts .
    • Compare crystallographic data (e.g., bond angles) to rule out polymorphic variations .
  • Biological Activity :
    • Standardize assays (e.g., MIC for antimicrobial studies) using reference strains and controls .
    • Validate results with dose-response curves and replicate experiments.

Q. What experimental approaches are used to evaluate the biological activity of this compound, and how are controls implemented?

Methodological Answer:

  • Antimicrobial Testing :
    • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control .
    • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Enzyme Inhibition :
    • Perform kinetic assays (e.g., COX-2 inhibition) with celecoxib as a reference inhibitor .

Q. Table 3: Biological Assay Design

Assay TypeKey ParametersReference
MIC Determination24-hour incubation at 37°C
MTT Cytotoxicity48-hour exposure, IC50_{50} calculation

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